4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine
Description
4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine (CAS: 103965-99-7) is a thiazole derivative with a 2-bromobenzyl substituent at the 4-position of the thiazole ring. Its molecular formula is C₉H₇BrN₂S, and it has a molecular weight of 255.13 g/mol . The compound is characterized by a planar thiazole core, which facilitates interactions with biological targets, while the bromine atom at the ortho position of the phenyl ring enhances steric and electronic effects.
Properties
IUPAC Name |
4-[(2-bromophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLZYQGDASRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CSC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising adme properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of compounds like this, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines. These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine in animal models. The effects of similar compounds can vary with different dosages, and high doses may lead to toxic or adverse effects.
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels.
Biological Activity
4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of 2-bromobenzylamine with thiazole derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
In a comparative study, this compound exhibited antimicrobial activity comparable to standard antibiotics like ciprofloxacin and norfloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays against various cancer cell lines.
The compound demonstrated significant cytotoxicity against these cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The SAR studies indicated that the presence of the bromine atom on the phenyl ring enhances the compound's cytotoxic effects .
Anticonvulsant Activity
Research has also highlighted the anticonvulsant properties of thiazole derivatives. While specific data for this compound is limited, related compounds have shown promising anticonvulsant activity in animal models. For instance, thiazole-based compounds have been reported to reduce seizure frequency in PTZ-induced seizure models .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting lower MIC values than conventional treatments .
- Cytotoxicity in Cancer Models : In a detailed evaluation of various thiazole derivatives, one compound similar to this compound was found to have an IC50 value significantly lower than doxorubicin against multiple cancer lines, highlighting its potential as an alternative therapeutic agent .
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties, and derivatives like 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine have shown significant activity against a range of pathogens. Studies indicate that thiazole derivatives can exhibit potent antibacterial and antifungal effects.
Case Study: Antibacterial Properties
A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity. Compounds featuring the thiazole ring demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups on the phenyl ring showed enhanced antibacterial activity compared to their unsubstituted counterparts. In particular, derivatives of 4-(2-bromophenyl)thiazol-2-amine exhibited comparable efficacy to standard antibiotics like norfloxacin .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with promising results in inhibiting tumor cell proliferation.
Case Study: Breast Cancer Inhibition
Recent research highlighted the synthesis of novel thiazole derivatives that were tested against various cancer cell lines, including MCF-7 (breast cancer). One derivative demonstrated an IC50 value of 13.66 µM against MCF-7 cells, indicating significant cytotoxicity. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Anticonvulsant Activity
Thiazole-containing compounds have been explored for their anticonvulsant properties, making them candidates for treating epilepsy.
Case Study: Seizure Models
In preclinical studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, several thiazole analogues displayed anticonvulsant activity. Notably, compounds with halogen substitutions on the phenyl ring showed a marked reduction in seizure incidence compared to controls . Such findings suggest that this compound could be a valuable scaffold for developing new anticonvulsant medications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in optimizing the biological activity of thiazole derivatives. Modifications to the thiazole structure can lead to enhanced potency and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes substitution reactions under both SN1 and SN2 conditions. This reactivity enables functionalization of the aromatic system:
Key Findings :
-
Suzuki coupling proceeds efficiently with electron-rich boronic acids, yielding biaryl thiazoles with preserved thiazole ring integrity.
-
Ullmann reactions require higher temperatures but enable C–N bond formation with amines .
Amine Group Reactivity
The primary amine at position 2 participates in condensation and acylation reactions:
2.1. Schiff Base Formation
Mechanistic Insight :
The reaction follows a nucleophilic addition-elimination pathway, forming stable imine bonds. Electron-withdrawing groups on aldehydes accelerate the reaction .
2.2. Acylation Reactions
Yield Data :
-
Acetylation achieves >90% conversion under anhydrous conditions.
-
Bulkier acyl groups (e.g., benzoyl) require longer reaction times .
Thiazole Ring Modifications
The thiazole core undergoes electrophilic substitution at position 5:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Bromination | Br₂, AcOH, 50°C | 5-Bromo-thiazole derivative | Regioselective at C5 |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro substituted analog | Requires controlled temp |
Structural Confirmation :
X-ray crystallography of brominated products confirms substitution at position 5 without ring opening.
Reductive Transformations
The methylene bridge and bromine atom participate in reduction pathways:
| Reaction | Conditions | Outcome |
|---|---|---|
| Dehalogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-(Phenylmethyl)-1,3-thiazol-2-amine |
| Methylene reduction | LiAlH₄, THF, reflux | Saturated cyclohexane analog |
Catalytic Insights :
-
Palladium catalysts selectively remove bromine without affecting the thiazole ring.
-
LiAlH₄ reduces the methylene spacer but requires rigorous anhydrous conditions.
Cross-Coupling at the Methylene Bridge
The CH₂ group facilitates C–H activation in presence of transition metals:
| Catalyst System | Coupling Partner | Product |
|---|---|---|
| RuPhos-Pd-G3 | Aryl iodides | Diarylmethane derivatives |
| Photoredox catalysis | Alkyl bromides | Branched alkyl-thiazole hybrids |
Recent Advances :
Photoredox methods enable radical-based functionalization at the benzylic position under mild conditions .
Stability Under Acidic/Basic Conditions
| Condition | pH/Temp | Degradation Pathway |
|---|---|---|
| Strong acid (HCl, 1M) | pH < 1, 80°C | Thiazole ring opening → Thioureas |
| Strong base (NaOH, 2M) | pH > 13, RT | Saponification of ester side chains |
Kinetic Data :
-
Base-mediated degradation follows pseudo-first-order kinetics.
This reactivity profile establishes 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine as a versatile scaffold for synthesizing bioactive hybrids, catalytic intermediates, and materials science precursors. Its balanced stability and multifunctional sites make it a strategic building block in modern organic synthesis.
Comparison with Similar Compounds
Positional Isomers: 2-Bromo vs. 4-Bromophenyl Substitutions
The position of the bromine substituent on the phenyl ring significantly influences biological activity and physicochemical properties:
- Activity Differences : The 4-bromo derivatives exhibit stronger antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to their 2-bromo analogs, likely due to improved target (e.g., ecKAS III) binding via optimal halogen bonding .
- Synthetic Accessibility : 4-Bromo derivatives are synthesized via cyclization of 4-bromophenyl thioureas, while 2-bromo analogs require ortho-substituted benzyl precursors, which are less commercially available .
Halogen Substitution: Bromine vs. Fluorine or Chlorine
Halogen substituents modulate electronic effects and bioavailability:
Complex Derivatives: Functional Group Additions
Adding functional groups alters target specificity and pharmacokinetics:
Physicochemical and ADME Properties
Critical parameters influencing drug-likeness:
| Compound | LogP | Water Solubility (mg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|
| This compound | 3.2 | 0.15 | 85 |
| 4-(4-Bromophenyl)-thiazol-2-amine (p1) | 2.8 | 0.22 | 78 |
| 4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine | 2.5 | 0.30 | 70 |
- ADME Insights : Bromine at the 4-position improves solubility compared to the 2-bromo analog, likely due to reduced steric hindrance .
Preparation Methods
Hantzsch Condensation Route
This classical method involves the condensation of α-haloketones with thiourea or substituted thioureas under reflux to form the thiazole ring.
- Starting Materials: 2-bromoacetophenone (or 2-bromoaryl α-haloketones) and thiourea derivatives.
- Reaction Conditions: Typically reflux in ethanol or other polar solvents at 70–90 °C for 12–24 hours.
- Mechanism: The nucleophilic sulfur of thiourea attacks the α-haloketone carbonyl carbon, followed by cyclization and elimination of halide to form the thiazole ring.
- Purification: The crude product is purified by recrystallization or column chromatography (silica gel, eluent gradient hexane/ethyl acetate).
This method yields the 4-(2-bromophenylmethyl)-1,3-thiazol-2-amine with moderate to good yields (~60–80%) depending on the exact conditions and substituents.
Palladium-Catalyzed Cross-Coupling Route
An alternative modern approach involves the Suzuki–Miyaura coupling of a halogenated thiazole intermediate with 2-bromophenylboronic acid or derivatives.
- Starting Materials: 4-bromothiazol-2-amine or 2-bromo-1,3-thiazole derivatives and 2-bromophenylboronic acid.
- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Mixtures of water and organic solvents like dioxane or ethanol.
- Reaction Conditions: Heating under reflux or microwave irradiation for 6–12 hours.
- Outcome: Formation of the C-C bond linking the bromophenylmethyl substituent to the thiazole ring.
This method is advantageous for its mild conditions, regioselectivity, and scalability, often yielding products with >80% purity after chromatographic purification.
Reaction Optimization and Analytical Characterization
Optimization Parameters
- Solvent choice: Ethanol and acetonitrile are commonly used; polar solvents favor cyclization.
- Temperature: Reflux temperatures (70–90 °C) optimize reaction rates without decomposing sensitive intermediates.
- Stoichiometry: Equimolar or slight excess of thiourea or α-haloketone improves conversion.
- Reaction Time: 12–24 hours for complete conversion, monitored by thin-layer chromatography (TLC).
Analytical Techniques for Product Verification
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$-NMR shows aromatic protons at δ 7.2–7.8 ppm and thiazole ring protons around δ 6.5–7.0 ppm.
- $$^{13}C$$-NMR confirms thiazole carbons (C2 around 165 ppm) and bromophenyl carbons (120–135 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular ion peaks consistent with bromine isotopic patterns (1:1 ratio for [M+2]⁺).
- Infrared Spectroscopy (IR): N-H stretches near 3300 cm⁻¹ and C=S/C-N vibrations around 1600 cm⁻¹.
- Chromatography: Purity assessed by HPLC or TLC.
Comparative Data Table of Preparation Methods
| Aspect | Hantzsch Condensation Route | Palladium-Catalyzed Cross-Coupling Route |
|---|---|---|
| Starting Materials | 2-bromoacetophenone + thiourea derivatives | Halogenated thiazole + 2-bromophenylboronic acid |
| Reaction Conditions | Reflux in ethanol, 70–90 °C, 12–24 h | Reflux in dioxane/water, Pd catalyst, 6–12 h |
| Catalyst/Base | None (acid/base catalysis inherent) | Pd complex, K2CO3 or Cs2CO3 |
| Yield | Moderate to good (60–80%) | Good to excellent (>80%) |
| Purification | Recrystallization or column chromatography | Column chromatography |
| Scalability | Moderate | High, suitable for industrial scale |
| Advantages | Simple, cost-effective | Regioselective, mild conditions, higher purity |
| Limitations | Longer reaction times, possible side reactions | Requires expensive Pd catalyst, sensitive to air/moisture |
Research Findings and Notes
- The condensation of 4-bromophenylthiourea with 2-bromoacetophenone under reflux in ethanol at 70 °C for 12 hours yields the target thiazole with >80% purity after chromatographic purification, confirmed by NMR and ESI-MS analysis.
- Solvent polarity significantly affects yield; ethanol is preferred over less polar solvents like dichloromethane or toluene.
- Use of bases such as potassium carbonate in acetonitrile solvent under reflux improves yield and reaction rate in palladium-catalyzed cross-coupling routes.
- The bromine atom on the phenyl ring remains intact during these reactions, allowing for further functionalization if desired.
- Monitoring by TLC and purification by silica gel chromatography using hexane/ethyl acetate gradients are standard for isolating pure product.
- Industrial production methods adapt these routes with continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of precursors like bromophenylmethyl-thiourea derivatives under acidic or basic conditions. For example, cyclization with α-bromo ketones or via Hantzsch thiazole synthesis can yield the thiazole core . Key factors include temperature control (70–90°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring by TLC and purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR identify substituents on the thiazole ring and bromophenyl group. Aromatic protons appear at δ 7.2–7.8 ppm, while the thiazole C-2 amine proton resonates near δ 5.5 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions (e.g., C–H⋯π or halogen bonding). For example, thiazole rings in similar compounds show dihedral angles of 9–15° with adjacent aromatic rings .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 297.0 [M+H]) .
Advanced Research Questions
Q. How does the bromophenyl substitution influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing bromine atom activates the phenyl ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT calculations (e.g., using Gaussian 09) show reduced electron density at the para position, favoring nucleophilic aromatic substitution. Experimental validation involves reacting with boronic acids or amines under Pd catalysis (e.g., Pd(PPh)) in toluene/water .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodology :
- Dose-response assays : Test across concentrations (0.1–100 µM) in cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity).
- Target profiling : Use kinase inhibition assays (e.g., CDK2 in ) or molecular docking (AutoDock Vina) to identify binding affinities. For example, thiazole-2-amine derivatives show IC values of 1.2–8.7 µM against CDK2 .
- SAR studies : Compare with analogs lacking the bromophenyl group to isolate substituent effects .
Q. How can computational models predict the compound’s ADME/Tox profile for drug development?
- Methodology :
- SwissADME : Predicts logP (∼2.8), indicating moderate lipophilicity, and GI absorption (≥80%).
- Protox-II : Assesses toxicity (e.g., LD ∼800 mg/kg in rodents).
- MD simulations : GROMACS evaluates stability in biological membranes, revealing prolonged binding to target proteins (e.g., ≥50 ns simulations) .
Methodological Challenges & Solutions
Q. What are the limitations of X-ray crystallography for this compound, and how can they be mitigated?
- Challenges : Poor crystal growth due to flexible bromophenyl group or solvent inclusion.
- Solutions :
- Use slow evaporation in mixed solvents (e.g., DCM/hexane).
- Employ synchrotron radiation for weak diffraction (e.g., λ = 0.69 Å at Diamond Light Source).
- Apply twin refinement in SHELXL for overlapping lattices .
Q. How to design controlled experiments to differentiate between off-target and on-target biological effects?
- Approach :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
